molecular formula C21H20N4O4S B2684803 (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 444009-12-5

(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2684803
CAS No.: 444009-12-5
M. Wt: 424.48
InChI Key: VPMBNCHJGHTGRG-CPNJWEJPSA-N
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Description

(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Biological Activity

(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C21H20N4O4S and a molecular weight of 424.48 g/mol, is characterized by its potential therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure

The compound features a thiazole ring system, which is known for its significance in drug design. The presence of a piperazine moiety enhances its pharmacological profile by potentially affecting receptor interactions and biological activity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. In a study evaluating various thiazole compounds, it was found that those with specific substitutions on the thiazole ring demonstrated enhanced cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound showed IC50 values less than that of doxorubicin, a standard chemotherapeutic agent .

CompoundCell LineIC50 Value (µg/mL)
This compoundA431< 1.98
DoxorubicinA4311.50

Antioxidant Activity

The antioxidant properties of thiazole derivatives have also been documented. The compound's structure suggests potential radical scavenging activity due to the presence of hydroxyl and nitro groups, which can stabilize free radicals. Studies have shown that compounds containing similar functional groups exhibit significant antioxidant activities, contributing to their therapeutic potential against oxidative stress-related diseases .

Antimicrobial Activity

Thiazole derivatives have been evaluated for their antimicrobial effects against various bacterial strains. In vitro studies demonstrated that this compound exhibits antibacterial activity superior to standard antibiotics against both Gram-positive and Gram-negative bacteria .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli12 µg/mL
Staphylococcus aureus8 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. The presence of electron-donating groups, such as methyl or hydroxyl substituents on the phenyl ring, has been correlated with increased cytotoxicity and antimicrobial efficacy. Furthermore, modifications on the piperazine moiety can enhance binding affinity to biological targets, thereby improving therapeutic outcomes .

Case Studies

  • Antitumor Efficacy Study : A recent investigation into the antitumor effects of thiazole compounds revealed that those with similar structural characteristics to this compound exhibited significant inhibition of cell proliferation in various cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics .
  • Antimicrobial Evaluation : In a comparative study of several thiazole derivatives, it was found that this compound displayed potent antibacterial activity against common pathogens, outperforming traditional antibiotics in certain cases .

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-14-3-2-4-16(11-14)23-7-9-24(10-8-23)21-22-20(27)19(30-21)13-15-5-6-18(26)17(12-15)25(28)29/h2-6,11-13,26H,7-10H2,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMBNCHJGHTGRG-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=C(C=C4)O)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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